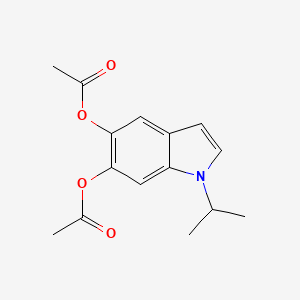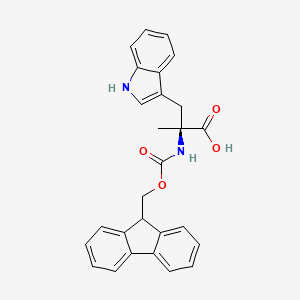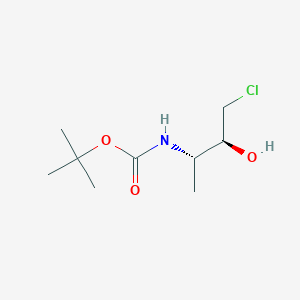
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate is a chemical compound that features a tert-butyl group, a chloro substituent, and a hydroxy group on a butan-2-yl backbone
Métodos De Preparación
The synthesis of tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate typically involves the protection of the hydroxyl group, followed by the introduction of the chloro substituent. The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions. Industrial production methods may utilize flow microreactor systems for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. .
Aplicaciones Científicas De Investigación
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the chloro and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate include:
tert-Butyl ((2S,3S)-4-bromo-3-hydroxybutan-2-yl)carbamate: Similar structure but with a bromo substituent instead of chloro.
tert-Butyl ((2S,3S)-4-chloro-3-methoxybutan-2-yl)carbamate: Similar structure but with a methoxy group instead of hydroxy.
This compound: Similar structure but with different stereochemistry. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct reactivity and biological activity
Propiedades
Fórmula molecular |
C9H18ClNO3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-4-chloro-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 |
Clave InChI |
SGFCVXCQAUOFSP-NKWVEPMBSA-N |
SMILES isomérico |
C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(CCl)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



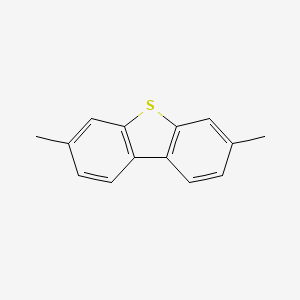
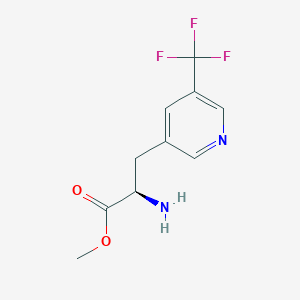
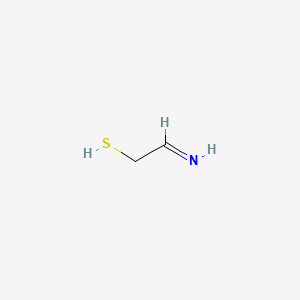
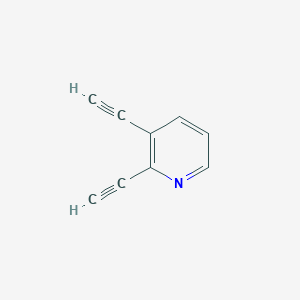
![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
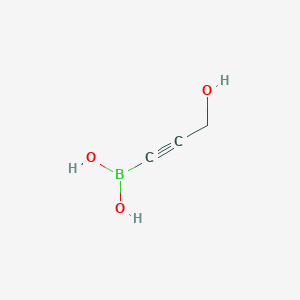
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)

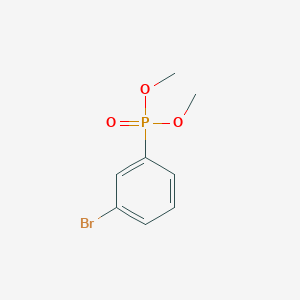
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
